1-Benzylpiperazine-2-carboxylic acid HCl
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Overview
Description
1-Benzylpiperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and chemical research . This compound is known for its potential use in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzylpiperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the use of reagents such as diphenylvinylsulfonium triflate . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives through the condensation of amines, isocyanides, and carbonyl compounds . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Benzylpiperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Benzylpiperazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-Benzylpiperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
1-Benzylpiperazine-2-carboxylic acid hydrochloride can be compared with other piperazine derivatives such as:
Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
1-Benzylpiperazine: Similar in structure but lacks the carboxylic acid group, leading to different pharmacological effects.
The uniqueness of 1-Benzylpiperazine-2-carboxylic acid hydrochloride lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-benzylpiperazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHSQSLVSLPDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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